2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
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Overview
Description
2’-Carboethoxy-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C18H17FO3 and a molecular weight of 300.33 g/mol. It is also known by its IUPAC name, ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate. This compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Carboethoxy-3-(4-fluorophenyl)propiophenone typically involves the esterification of 2-(3-(4-fluorophenyl)propanoyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2’-Carboethoxy-3-(4-fluorophenyl)propiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product.
Chemical Reactions Analysis
Types of Reactions
2’-Carboethoxy-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2’-Carboethoxy-3-(4-fluorophenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Carboethoxy-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2’-Carboethoxy-3-(4-chlorophenyl)propiophenone
- 2’-Carboethoxy-3-(4-bromophenyl)propiophenone
- 2’-Carboethoxy-3-(4-methylphenyl)propiophenone
Uniqueness
2’-Carboethoxy-3-(4-fluorophenyl)propiophenone is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom imparts distinct electronic properties, making the compound more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO3/c1-2-22-18(21)16-6-4-3-5-15(16)17(20)12-9-13-7-10-14(19)11-8-13/h3-8,10-11H,2,9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMCJPBGKBMXOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644569 |
Source
|
Record name | Ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-00-8 |
Source
|
Record name | Ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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